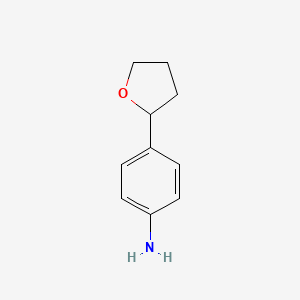

4-(oxolan-2-yl)aniline

CAS No.: 1267553-72-9

Cat. No.: VC12029739

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1267553-72-9 |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 4-(oxolan-2-yl)aniline |

| Standard InChI | InChI=1S/C10H13NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7,11H2 |

| Standard InChI Key | GTBQJAVZAGLCFV-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)C2=CC=C(C=C2)N |

| Canonical SMILES | C1CC(OC1)C2=CC=C(C=C2)N |

Introduction

4-(Oxolan-2-yl)aniline is an organic compound characterized by the presence of an aniline group (a phenyl ring with an amino group) substituted with a tetrahydrofuran (oxolane) moiety. Its molecular formula is C10H13NO, and it has a molecular weight of approximately 163.19 g/mol . This unique structure allows it to exhibit diverse chemical reactivity and potential biological activity, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Synthesis

The synthesis of 4-(oxolan-2-yl)aniline typically involves multi-step processes. One common method includes the reaction of an appropriate nitroaniline derivative with tetrahydrofuran in the presence of a catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Biological Activity

Research into the biological activity of 4-(oxolan-2-yl)aniline has indicated its potential interactions with various biomolecules. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties, although further investigation is needed to fully elucidate its therapeutic potential. Its ability to interact with specific enzymes or receptors could modulate their activity, leading to various biological effects.

Applications and Potential Uses

4-(Oxolan-2-yl)aniline has several applications across different fields:

-

Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in areas where antimicrobial and anti-inflammatory properties are beneficial.

-

Materials Science: The compound's chemical reactivity can be exploited in the synthesis of new materials with specific properties.

Interaction Studies

Interaction studies involving 4-(oxolan-2-yl)aniline focus on its binding affinity to various molecular targets, including enzymes and receptors. These studies aim to elucidate the compound's mechanism of action at a molecular level, particularly how it influences biochemical pathways related to inflammation and microbial growth. Understanding these interactions can help identify potential therapeutic uses.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(oxolan-2-yl)aniline, each exhibiting unique properties:

| Compound Name | Structural Features | Notable Features |

|---|---|---|

| 2-{[(3S)-Oxolan-3-yl]oxy}aniline | Tetrahydrofuran ring linked to aniline | Chiral center enhances specificity in biological interactions |

| 4-Methyl-N-(oxolan-2-ylmethyl)aniline | Methyl substituent on the aniline ring | Potentially broader range of biological activity |

| 4-Methyl-2-(oxolan-2-ylmethoxy)aniline | Methoxy group instead of an amine | Exhibits distinct chemical reactivity |

| 4-(Tetrahydrofuran-3-yloxy)aniline | Lacks stereochemistry | Less specificity in biological interactions |

Safety and Handling

4-(Oxolan-2-yl)aniline is classified as harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation. Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring adequate ventilation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume